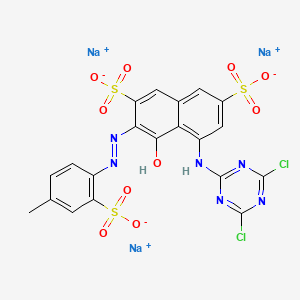
Reactive Red 88
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reactive Red 88 is a synthetic azo dye commonly used in the textile industry for dyeing cotton, wool, and other fabrics. It is known for its bright red color and high affinity for cellulosic fibers. The compound is characterized by its complex molecular structure, which includes azo groups (-N=N-) that are responsible for its vivid coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
Reactive Red 88 is synthesized through a series of chemical reactions involving diazotization and coupling processes. The synthesis begins with the diazotization of an aromatic amine, such as aniline, in the presence of sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with a suitable coupling component, such as a naphthol derivative, under alkaline conditions to form the azo dye.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction conditions are carefully controlled to ensure high yield and purity. The final product is then purified through filtration, washing, and drying processes before being packaged for distribution.
Chemical Reactions Analysis
Types of Reactions
Reactive Red 88 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized by strong oxidizing agents, leading to the breakdown of the azo bonds and the formation of smaller, colorless compounds.
Reduction: Under reducing conditions, the azo groups can be cleaved, resulting in the formation of aromatic amines.
Substitution: The dye can participate in nucleophilic substitution reactions, where the reactive groups on the dye molecule react with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or neutral conditions.
Reduction: Sodium dithionite or zinc dust in alkaline conditions.
Substitution: Nucleophiles such as hydroxide ions or amines in aqueous or organic solvents.
Major Products Formed
Oxidation: Smaller organic acids and colorless compounds.
Reduction: Aromatic amines such as aniline.
Substitution: Modified dye molecules with different functional groups.
Scientific Research Applications
Reactive Red 88 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying azo dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the textile industry for dyeing fabrics and in wastewater treatment processes for removing dye pollutants.
Mechanism of Action
The mechanism of action of Reactive Red 88 involves the formation of covalent bonds with the fibers it dyes. The reactive groups on the dye molecule, such as vinyl sulfone or chlorotriazine, react with the hydroxyl or amino groups on the fiber, forming strong covalent bonds. This results in the dye becoming an integral part of the fiber, providing excellent wash and light fastness.
Comparison with Similar Compounds
Reactive Red 88 can be compared with other similar azo dyes, such as Reactive Black 5, Reactive Orange 16, and Reactive Blue 19. These dyes share similar chemical structures and reactive groups but differ in their color properties and specific applications. This compound is unique in its bright red color and high affinity for cellulosic fibers, making it particularly suitable for dyeing cotton and wool fabrics.
List of Similar Compounds
- Reactive Black 5
- Reactive Orange 16
- Reactive Blue 19
- Direct Red 81
- Disperse Orange 3
This compound stands out due to its specific molecular structure and the resulting color properties, making it a valuable compound in various industrial and research applications.
Properties
CAS No. |
61109-27-1 |
|---|---|
Molecular Formula |
C20H11Cl2N6Na3O10S3 |
Molecular Weight |
731.4 g/mol |
IUPAC Name |
trisodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C20H14Cl2N6O10S3.3Na/c1-8-2-3-11(13(4-8)40(33,34)35)27-28-16-14(41(36,37)38)6-9-5-10(39(30,31)32)7-12(15(9)17(16)29)23-20-25-18(21)24-19(22)26-20;;;/h2-7,29H,1H3,(H,30,31,32)(H,33,34,35)(H,36,37,38)(H,23,24,25,26);;;/q;3*+1/p-3 |
InChI Key |
ALSVRBSJIOHCLZ-UHFFFAOYSA-K |
Canonical SMILES |
CC1=CC(=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC4=NC(=NC(=N4)Cl)Cl)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N,1-Tris(trimethylsilyl)-5-[(trimethylsilyl)oxy]-1H-indole-3-ethanamine](/img/structure/B13796208.png)
![1-[2-(2-Thienyl)ethyl]-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine](/img/structure/B13796209.png)


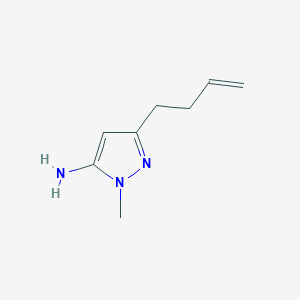
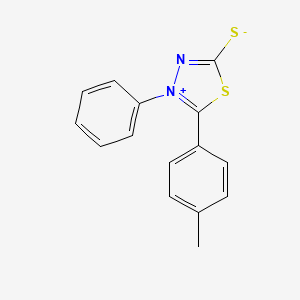

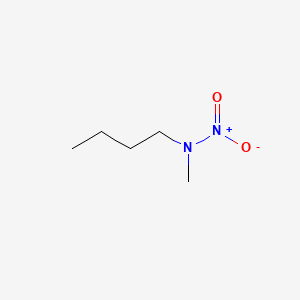
![Butanoic acid, heptafluoro-, 4-[2-[(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)amino]ethyl]phenyl ester](/img/structure/B13796240.png)
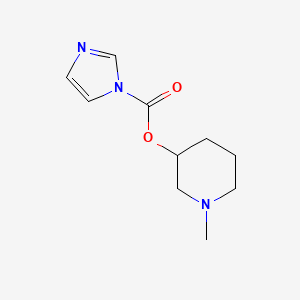
![1-Naphthalenesulfonic acid, 7-[(4-aminobenzoyl)amino]-3-hydroxy-](/img/structure/B13796252.png)
![N'-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]-N,N-bis(2-methylpropyl)methanimidamide](/img/structure/B13796267.png)
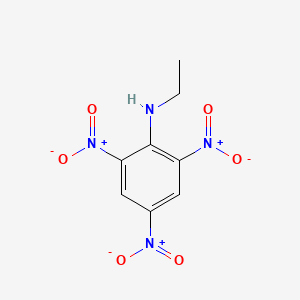
![Trimethyl[2-methylene-1-(4-pentenyl)cyclopropyl]silane](/img/structure/B13796274.png)
